molecular formula C6H6ClNOS B6238384 5-chloro-2-methoxypyridine-3-thiol CAS No. 2358517-15-2

5-chloro-2-methoxypyridine-3-thiol

Cat. No.: B6238384
CAS No.: 2358517-15-2
M. Wt: 175.6
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Description

5-Chloro-2-methoxypyridine-3-thiol is a heterocyclic aromatic organic compound characterized by the presence of a pyridine ring substituted with chlorine, methoxy, and thiol groups at the 5, 2, and 3 positions, respectively

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxypyridine as the starting material.

  • Thiolation: The conversion of the pyridine nitrogen to a thiol group at the 3-position can be performed using reagents like hydrogen sulfide (H₂S) or sodium hydrosulfide (NaHS) under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can convert the thiol group to a thioether.

  • Substitution: The chlorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: 5-Chloro-2-methoxypyridine-3-sulfoxide and 5-chloro-2-methoxypyridine-3-sulfone.

  • Reduction Products: 5-Chloro-2-methoxypyridine-3-thioether.

  • Substitution Products: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methoxypyridine-3-thiol finds applications in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxypyridine-3-thiol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxypyridine

  • 2-Methoxypyridine-3-thiol

  • 5-Chloropyridine-2-thiol

Uniqueness: 5-Chloro-2-methoxypyridine-3-thiol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

2358517-15-2

Molecular Formula

C6H6ClNOS

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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